6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
Description
The Strategic Significance of Nicotinic Acid and its Heterocyclic Derivatives in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-based organic compound vital for numerous metabolic processes in the human body. chemistryjournal.netfrontiersin.org Beyond its nutritional role, the pyridine (B92270) ring of nicotinic acid serves as a crucial and versatile scaffold in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is critical for interactions with biological receptors, thereby enhancing the pharmacokinetic properties of drug candidates. nih.gov
Researchers have extensively modified the nicotinic acid core to develop a wide array of derivatives with significant therapeutic potential. chemistryjournal.netontosight.ai These derivatives have demonstrated a broad spectrum of biological activities, and their development is a major focus in the search for new anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aibenthamdirect.comnih.gov The adaptability of the nicotinic acid structure allows for easy functionalization, providing a foundation for creating diverse chemical libraries aimed at identifying new therapeutic leads. nih.gov
Pharmacological Prominence of the 1,2,4-Triazole (B32235) Heterocyclic System
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its presence in a multitude of clinically successful drugs and its ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net The unique structural and electronic properties of the 1,2,4-triazole ring, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, contribute to its pharmacological versatility. nih.govresearchgate.net
Derivatives incorporating the 1,2,4-triazole system have been reported to possess an extensive spectrum of biological activities. ijpsr.com This has made the 1,2,4-triazole nucleus a focal point for the design and synthesis of novel therapeutic agents. nih.gov
| Pharmacological Activity | Description | References |
|---|---|---|
| Antifungal | 1,2,4-Triazole is the core of several widely used azole antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). | nih.govresearchgate.net |
| Anticancer | Numerous triazole derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer models. | benthamdirect.comnih.gov |
| Antibacterial | Hybrid molecules containing the 1,2,4-triazole moiety have shown potency against various bacterial strains, including multi-drug resistant ones. | nih.govnih.gov |
| Anticonvulsant | Certain 1,2,4-triazole derivatives have demonstrated significant activity in preclinical models of epilepsy. | tandfonline.com |
| Anti-inflammatory | The scaffold has been incorporated into compounds designed to disrupt key inflammatory pathways. | ijpsr.comnih.gov |
| Antitubercular | Researchers have synthesized novel 1,2,4-triazole derivatives with promising activity against Mycobacterium tuberculosis. | nih.govtandfonline.com |
| Antiviral | The 1,2,4-triazole ring is a component of compounds studied for their potential to inhibit viral replication. | nih.gov |
Theoretical and Practical Rationale for the Design and Investigation of Pyridine-Triazole Hybrid Scaffolds like 6-(4H-1,2,4-Triazol-4-yl)nicotinic Acid
The design of hybrid molecules like this compound is a deliberate strategy rooted in the principles of medicinal chemistry. nih.gov The core idea is that by covalently linking two or more pharmacophores—in this case, the pyridine ring of nicotinic acid and the 1,2,4-triazole ring—it may be possible to create a new chemical entity with enhanced biological activity, a novel mechanism of action, or an improved pharmacokinetic profile. nih.govresearchgate.net
The theoretical rationale for investigating pyridine-triazole hybrids includes:
Synergistic Activity: The combined scaffold may interact with multiple biological targets or different sites on a single target, leading to a synergistic or additive therapeutic effect.
Enhanced Binding Affinity: The hybrid structure provides a more complex and defined three-dimensional shape, potentially leading to stronger and more specific interactions with target enzymes or receptors. researchgate.net
Overcoming Drug Resistance: By presenting a novel chemical structure, such hybrids may be effective against pathogens or cancer cells that have developed resistance to existing therapies. nih.govnih.gov
Practically, the synthesis of these hybrids allows chemists to explore new chemical space and generate novel intellectual property. The combination of the well-characterized pyridine and triazole rings provides a solid foundation for designing focused compound libraries for screening against various diseases, particularly in oncology and infectious diseases. researchgate.netnih.gov
Scope and Objectives of Academic Research Pertaining to this compound and its Structural Analogs
While extensive published research specifically on this compound is not widespread, the scientific literature contains numerous studies on its structural analogs. This body of work establishes a clear set of objectives that guide the investigation of this class of compounds. The primary goals are to synthesize these novel chemical entities and systematically evaluate their potential as therapeutic agents.
The typical scope and objectives of academic research in this area are outlined below:
| Research Objective | Description | References |
|---|---|---|
| Chemical Synthesis | To develop and optimize efficient, high-yield synthetic routes to produce novel pyridine-triazole hybrid molecules. This often involves multi-step reactions starting from commercially available materials. | researchgate.net |
| Structural Characterization | To unambiguously confirm the chemical structure and purity of the synthesized compounds using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray crystallography. | nih.govresearchgate.net |
| Biological Evaluation | To screen the synthesized compounds for a range of potential pharmacological activities through in vitro assays. Based on the parent scaffolds, common screenings include anticancer (cytotoxicity against cancer cell lines), antibacterial, and antifungal assays. | nih.govresearchgate.netresearchgate.net |
| Structure-Activity Relationship (SAR) Studies | To synthesize a series of related analogs with systematic structural modifications to understand how different chemical groups on the hybrid scaffold influence its biological activity. This is crucial for optimizing a lead compound to improve potency and selectivity. | nih.gov |
| Computational Modeling | To use in silico methods, such as molecular docking, to predict how these hybrid molecules might bind to specific biological targets (e.g., enzymes, receptors) and to help rationalize the results of biological assays. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIKCPUHGCYKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587973 | |
| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924865-07-6 | |
| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Biological Activity Profiling of 6 4h 1,2,4 Triazol 4 Yl Nicotinic Acid Analogs
Antimicrobial Efficacy and Resistance Mitigation Strategies
The global challenge of antimicrobial resistance necessitates the discovery of novel compounds with potent activity against a wide range of pathogens. Analogs of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid have emerged as promising candidates in this area.
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
Derivatives of 1,2,4-triazole (B32235) have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of a 1,2,4-triazole nucleus is a key feature in the development of new antimicrobial agents. For instance, novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring have shown antibacterial activity comparable to the parent drug, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 µg/mL against pathogens such as S. aureus, S. epidermis, B. subtilis, and E. coli. nih.gov Similarly, certain 1,2,4-triazole derivatives of nalidixic acid have been found to be highly active against P. aeruginosa, with MIC values of 16 µg/mL. nih.gov
The antibacterial efficacy of these compounds is often influenced by the nature of the substituents on the triazole ring. For example, Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown broad-spectrum activity against E. coli, E. aerogenes, Y. pseudotuberculosis, P. aeruginosa, S. aureus, E. faecalis, and B. cereus. nih.gov The introduction of different moieties can enhance the antibacterial profile, as seen with clinafloxacin-triazole hybrids, which are potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Analogs
| Compound/Analog | Target Pathogen(s) | Observed Efficacy (MIC/Inhibition Zone) | Reference(s) |
|---|---|---|---|
| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | MIC: 0.25–1 µg/mL | nih.gov |
| Nalidixic acid-1,2,4-triazole derivatives | P. aeruginosa | MIC: 16 µg/mL | nih.gov |
| 2-Methylpiperazine derivative | MDR E. coli | MIC: 0.25 µg/mL | nih.gov |
| 4-Benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich bases | E. coli, E. aerogenes, Y. pseudotuberculosis, P. aeruginosa, S. aureus, E. faecalis, B. cereus | Inhibition zone: 6–20 mm | nih.gov |
| 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-3-alkylsulfanyl-1,2,4-triazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC: 10 µg/mL | researchgate.net |
Antifungal Properties and Membrane Integrity Studies
The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs. These compounds primarily exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. nih.gov
Numerous studies have highlighted the potent antifungal activity of 1,2,4-triazole derivatives. For example, certain derivatives have demonstrated excellent activity against various Candida species, with MIC values ranging from less than 0.063 to 32 μg/mL. ekb.eg The structure-activity relationship (SAR) studies reveal that modifications to the triazole core can significantly impact antifungal potency. For instance, the incorporation of a 2,4-difluorophenyl group is a common feature in potent antifungal triazoles like fluconazole (B54011) and voriconazole (B182144). nih.gov
Novel 1,2,4-triazole derivatives containing a pyridine (B92270) moiety have also been synthesized and evaluated for their fungicidal activities against plant pathogens such as Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea, with some compounds showing excellent efficacy. mdpi.com
Antiviral Potential, Including Anti-HIV Research
The antiviral potential of triazole derivatives, including those related to nicotinic acid, has been an area of active investigation. While direct studies on this compound are limited in the context of antiviral research, the broader family of nucleoside and non-nucleoside analogs containing heterocyclic systems has been central to the development of antiretroviral therapies. nih.gov
Research into compounds with similar structural components offers valuable insights. For example, nicotinamide, a form of vitamin B3, has been shown to inhibit HIV-1 replication in a dose-dependent manner in vitro. researchgate.net This suggests that the nicotinic acid part of the target molecule could contribute to antiviral effects. The mechanism of action for many anti-HIV drugs involves the inhibition of key viral enzymes such as reverse transcriptase. nih.govdrugtargetreview.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind directly to the enzyme, causing a conformational change that disrupts its catalytic activity. nih.gov
Computational studies have also been employed to identify natural products with potential anti-HIV activity by screening for compounds with bioactivity similar to known NNRTIs. mdpi.com This approach could be instrumental in evaluating the anti-HIV potential of this compound and its derivatives.
Anticancer and Antitumor Mechanistic Investigations
In addition to their antimicrobial properties, analogs of this compound have been investigated for their potential as anticancer agents. These studies have focused on their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.
Cytotoxicity Assessment in Various Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic potential of 1,2,4-triazole derivatives against a range of human cancer cell lines. The antiproliferative activity is often concentration-dependent. For example, a novel oleanolic acid derivative incorporating a 1,2,3-triazole moiety, ZQL-4c, strongly inhibited cell proliferation in breast cancer cell lines (MCF-7, MDA-MB-231, and SK-BR-3). nih.govwindows.net
The National Cancer Institute (NCI) has screened various pyrimidine (B1678525) derivatives, which share a heterocyclic nature with the compounds of interest, against 60 different human cancer cell lines, with some compounds showing significant tumor growth suppression. ekb.eg Plastoquinone analogs have also been evaluated, with one compound, AQ-12, demonstrating pronounced cytotoxicity against leukemia, ovarian, renal, prostate, and breast cancer cell lines, with GI50 values in the low micromolar range. nih.gov
Table 2: Cytotoxicity of Selected Heterocyclic Analogs in Human Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line(s) | Observed Efficacy (IC50/GI50) | Reference(s) |
|---|---|---|---|
| N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | Breast Cancer (MCF-7, MDA-MB-231, SK-BR-3) | Inhibition of cell proliferation | nih.govwindows.net |
| 1-Methoxyisobrassinin (MB-591) | Ovarian Cancer (A2780, A2780cis) | IC50: 3.62 ± 1.19 µmol/L (A2780), 7.00 ± 0.82 µmol/L (A2780cis) | mdpi.com |
| Pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazine derivatives | Prostate (PC-3), Breast (MCF-7), Lung (H460), Colorectal (Colo205) | Activity in low micromolar range | researchgate.net |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | Melanoma (VMM917) | Selective cytotoxic effect | |
| Plastoquinone Analog (AQ-12) | Leukemia, Ovarian, Renal, Prostate, Breast Cancer | GI50 values ranging from 1.17 to 2.67 µM | nih.gov |
Modulation of Cell Cycle Progression and Apoptosis Pathways
The anticancer activity of these compounds is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). For instance, the oleanolic acid derivative ZQL-4c was found to induce G2/M phase arrest in breast cancer cells. nih.govwindows.net This arrest was accompanied by changes in the levels of key cell cycle regulatory proteins, such as cyclin B1, cyclin D1, p21, and p27. nih.gov
Similarly, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative induced cell cycle arrest at the S phase in human melanoma cells. This compound also significantly increased apoptosis in these cells. The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells. Studies have shown that some triazole derivatives can induce apoptosis through the mitochondrial pathway. mdpi.com
Furthermore, the modulation of signaling pathways critical for cell survival and proliferation is another mechanism by which these compounds exert their anticancer effects. The oleanolic derivative ZQL-4c was shown to suppress the Notch-Akt signaling pathway, which is often dysregulated in cancer. nih.govwindows.net
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Analogs of this compound, particularly those incorporating an indole (B1671886) nucleus, have been investigated as potential tubulin polymerization inhibitors. mdpi.comresearchgate.netrsc.org A series of novel indole-1,2,4-triazole derivatives have been designed and synthesized, with several compounds demonstrating significant antiproliferative activity against various cancer cell lines. researchgate.netrsc.org For instance, one study identified a top hit compound, bearing a 3,4,5-trimethoxyphenyl moiety, which exhibited substantial anti-proliferative activity against HepG2, HeLa, MCF-7, and A549 cells, with IC50 values of 0.23 ± 0.08 μM, 0.15 ± 0.18 μM, 0.38 ± 0.12 μM, and 0.30 ± 0.13 μM, respectively. researchgate.net This compound also inhibited tubulin polymerization with an IC50 value of 2.1 ± 0.12 μM. researchgate.net
Further research into indole/1,2,4-triazole hybrids revealed that an oxime-based derivative was particularly effective at blocking tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM, which was more potent than the reference drug CA-4 (IC50 value of 8.33 ± 0.29 µM). mdpi.com Another study on 2-anilino triazolopyrimidines identified a p-toluidino derivative as the most potent inhibitor of tubulin polymerization in its series, with an IC50 of 0.45 µM. mdpi.com These findings underscore the potential of the 1,2,4-triazole scaffold in developing novel anticancer agents that target tubulin. mdpi.comresearchgate.netrsc.orgmdpi.com
Table 1: Inhibition of Tubulin Polymerization by 1,2,4-Triazole Analogs
| Compound | Target | IC50 (µM) | Reference |
| Indole-1,2,4-triazole derivative with 3,4,5-trimethoxyphenyl moiety | Tubulin Polymerization | 2.1 ± 0.12 | researchgate.net |
| Oxime-based indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin Polymerization | 3.03 ± 0.11 | mdpi.com |
| p-Toluidino derivative of 2-anilino triazolopyrimidine (Compound 3d) | Tubulin Polymerization | 0.45 | mdpi.com |
| Combretastatin A-4 (CA-4) (Reference) | Tubulin Polymerization | 8.33 ± 0.29 | mdpi.com |
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is implicated in a multitude of diseases, making the development of effective anti-inflammatory agents a critical area of research. nih.gov Derivatives of 1,2,4-triazole have been explored for their potential to mitigate inflammatory processes through various mechanisms. nih.govmdpi.com
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assays
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. nih.gov The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Research into 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores tethered to some NSAIDs has yielded compounds with high in vitro COX-2 selectivity and inhibitory activity. researchgate.net For example, compounds 6b and 6j in one study showed higher selectivity and inhibitory activity (IC50 = 0.04 µM) than the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 µM). researchgate.net Another study on thiazole[3,2-b]-1,2,4-triazoles identified a compound that was a more potent and selective COX-2 inhibitor (IC50 = 20.5 µM) than the reference drug indomethacin (B1671933) (IC50 = 29.6 µM). nih.gov
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b (1,2,3-triazole derivative) | 13.16 | 0.04 | 329 | researchgate.net |
| Compound 6j (1,2,3-triazole derivative) | 12.48 | 0.04 | 312 | researchgate.net |
| Thiazole[3,2-b]-1,2,4-triazole derivative | >100 | 20.5 | >4.88 | nih.gov |
| Celecoxib (Reference) | 14.70 | 0.05 | 294 | researchgate.net |
| Indomethacin (Reference) | 0.65 | 29.6 | 0.02 | nih.gov |
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and immune regulation. nih.gov Elevated levels of IL-6 are associated with a variety of inflammatory conditions. frontiersin.org The inhibition of IL-6 signaling pathways presents a promising therapeutic strategy. nih.gov Studies on novel small molecules have identified compounds that can inhibit the IL-6/STAT3 signaling pathway. For instance, a 2,5-diaminobenzoxazole (B1605387) derivative, compound 3e, demonstrated a potent inhibitory activity on this pathway, with a 71.5% inhibition at a concentration of 10 μg/mL. nih.govresearchgate.net While direct studies on this compound are lacking, research on nicotine, a compound with a related pyridine ring, has shown that it can stimulate IL-6 expression in human endothelial cells. nih.gov This suggests that the nicotinic acid moiety could be a crucial factor in the immunomodulatory effects of its derivatives.
Scavenging of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
Reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO), are key signaling molecules that, in excess, can lead to oxidative stress and cellular damage. nih.gov The ability of a compound to scavenge these reactive species is an important aspect of its antioxidant and anti-inflammatory profile. Investigations into niacin-related compounds have demonstrated their radical-scavenging activity. nih.gov Specifically, nicotinic acid hydrazide and isonicotinic acid hydrazide have shown scavenging activities against the nitric oxide radical. nih.gov This suggests that the hydrazide moiety plays a significant role in the radical scavenging abilities of these molecules. nih.gov While direct data for this compound is not available, the inherent properties of the nicotinic acid structure suggest a potential for ROS and NO scavenging.
Antioxidant Capacity Evaluations
The overproduction of free radicals contributes to oxidative stress, which is implicated in the pathogenesis of numerous diseases. tcsedsystem.edu Antioxidants can mitigate this damage by neutralizing free radicals. tcsedsystem.edu The 1,2,4-triazole nucleus is a component of many compounds that exhibit antioxidant properties. researchgate.net A study on various 1,2,4-triazole analogues demonstrated significant antioxidant activities in a DPPH radical scavenging assay when compared with the standard ascorbic acid. nih.govresearchgate.net Another study on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their alkyl derivatives also reported varying degrees of antioxidant activity. zsmu.edu.ua The presence of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole ring was generally associated with increased antioxidant activity. zsmu.edu.ua
Antitubercular Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. tcsedsystem.edu Triazole derivatives have been identified as a promising class of compounds with potential anti-TB potency. tcsedsystem.edu A series of pyridine-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Ra. nih.gov One compound, C4, was found to be the most active, with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL against M. tuberculosis H37Ra. nih.govnih.gov Other compounds in the series also showed satisfactory results. nih.govnih.gov These findings highlight the potential of the pyridine-1,2,4-triazole scaffold as a basis for the development of novel antitubercular drugs. nih.gov
Table 3: Antitubercular Activity of Pyridine-1,2,4-Triazole Analogs against M. tuberculosis H37Ra
| Compound | MIC (µg/mL) | Reference |
| C4 | 0.976 | nih.govnih.gov |
| C8 | 31.25 - 62.5 | nih.govnih.gov |
| C11 | 31.25 - 62.5 | nih.govnih.gov |
| C14 | 31.25 - 62.5 | nih.govnih.gov |
Neuropharmacological Investigations
Anticonvulsant Activity Profiling
Analogs of this compound, which incorporate the 1,2,4-triazole nucleus, are subjects of significant interest in the search for novel anticonvulsant agents. The 1,2,4-triazole ring is a key structural component in a variety of compounds evaluated for antiepileptic potential. researchgate.netbiomedpharmajournal.org Research has demonstrated that derivatives of 1,2,4-triazole possess promising anticonvulsant properties, often acting through various molecular mechanisms. zsmu.edu.ua
Screening of these compounds typically involves well-established preclinical models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice, to identify and quantify anticonvulsant effects. nih.govnih.govresearchgate.net For instance, a series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives were synthesized and evaluated, with some compounds showing significant protection against MES-induced seizures. nih.gov Specifically, compound 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole (3c) exhibited an ED₅₀ value of 49.1 mg/kg in the MES test. nih.gov Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified a lead compound, 4g , with potent activity against both MES and scPTZ-induced seizures, recording ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. researchgate.netnih.gov
Further investigations into the mechanisms of action suggest that the anticonvulsant effects of some triazole analogs may be mediated by the GABAergic system. researchgate.netnih.gov Studies on new triazolopyrimidine derivatives also revealed potent anticonvulsive activity in both MES and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.org The consistent findings across different structural classes of 1,2,4-triazole derivatives underscore the importance of this scaffold in the development of new antiepileptic drugs. nih.govnih.gov
Anticonvulsant Activity of Selected 1,2,4-Triazole Analogs
| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Source |
|---|---|---|---|---|---|
| 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole (3c) | MES | 49.1 | 94.1 | 1.9 | nih.gov |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole (5b) | scPTZ | 63.4 | 105.6 | 1.7 | nih.gov |
| Compound 4g (a triazol-3-one derivative) | MES | 23.7 | 284.0 | 12.0 | researchgate.netnih.gov |
| Compound 4g (a triazol-3-one derivative) | scPTZ | 18.9 | 284.0 | 15.0 | researchgate.netnih.gov |
| Compound 6d (a triazolopyrimidine derivative) | MES | 15.8 | >500 | >31.6 | frontiersin.org |
| Compound 6d (a triazolopyrimidine derivative) | PTZ | 14.1 | >500 | >35.5 | frontiersin.org |
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The nicotinic acid backbone of the title compound suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems. nih.gov The development of subtype-specific nAChR ligands is a key area of research for treating various neurological disorders. nih.gov
Analogs incorporating a triazole ring have been designed and evaluated for their binding affinity and selectivity across different nAChR subtypes. For example, a series of novel quinuclidine (B89598) anti-1,2,3-triazole derivatives were synthesized and showed that stereochemistry plays a critical role in subtype selectivity. nih.gov Specifically, (S)-enantiomers were found to prefer the α3β4 subtype, while their (R)-counterparts were selective for the α7 subtype. nih.gov A newly designed quinuclidine-triazole derivative, AK3 , demonstrated a high binding affinity (Ki = 3.18 nM) for the α3β4 nAChR and significant selectivity over the α7 subtype. nih.gov The interaction is stabilized by π-π stacking between the triazole ring and aromatic residues like Tyr93 and Trp149 within the receptor's binding site. nih.gov
The structural features, including the triazole linker and the hydrophobic portions of the molecule, are crucial for receptor recognition and selectivity among nAChR subtypes. nih.gov The ability of triazole-containing compounds to act as ligands for nAChRs indicates that analogs of this compound could potentially modulate these receptors, an activity that warrants further investigation.
Anxiolytic and Sedative Properties
Derivatives containing the 1,2,4-triazole scaffold have been investigated for potential anxiolytic and sedative effects. The search for new anxiolytic agents with reduced side effects compared to classical benzodiazepines is an active area of medicinal chemistry. wipo.int Screening for anxiolytic activity is often performed using models like the elevated plus-maze (EPM) and open field (OF) tests. rrpharmacology.ruresearchgate.net
Studies on novel derivatives of 6-(4-methoxyphenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-a] nih.govresearchgate.netbenzodiazepine (B76468) revealed compounds with prominent anxiolytic activity, comparable to the reference drug diazepam, without significant muscle relaxant effects. rrpharmacology.ruresearchgate.net Similarly, some newly synthesized triazolylphenothiazine derivatives were screened for their anxiolytic activities. nih.gov Research into other heterocyclic systems has also shown that the anxiolytic-like effects can be mediated through benzodiazepine and nicotinic pathways. nih.gov For example, the effects of one pyrazole (B372694) derivative were antagonized by both flumazenil (B1672878) (a benzodiazepine antagonist) and mecamylamine (B1216088) (a nicotinic antagonist), suggesting a complex mechanism of action involving both GABAergic and cholinergic systems. nih.gov
Metabolic and Endocrine System Research
Glucokinase Activation Studies
Glucokinase (GK) is a crucial enzyme that regulates glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a promising target for the treatment of type 2 diabetes mellitus. nih.govresearchgate.netresearchgate.net Small molecule allosteric activators of GK (GKAs) can enhance the enzyme's catalytic activity, promoting glucose uptake and insulin (B600854) secretion. researchgate.netnih.gov
The nicotinic acid moiety is a component of some reported GKAs. Structure-activity relationship studies on a series of activators containing a carboxylic acid group led to the discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. nih.govresearchgate.net This compound was identified as a potent, hepatoselective GKA, designed to have preferential activity in the liver over the pancreas to reduce the risk of hypoglycemia. nih.govresearchgate.net A key challenge in developing GKAs is mitigating the risk of hypoglycemia caused by over-activation of GK in the pancreas. researchgate.netresearchgate.net Therefore, designing liver-selective activators is a primary strategy. nih.gov
The 1,2,4-triazole ring is also found in compounds with potential anti-diabetic properties. Derivatives of 1,2,4-triazole have been reported to exhibit inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. dergipark.org.trnih.gov This suggests that the triazole scaffold can be incorporated into molecules targeting metabolic pathways. Given that both the nicotinic acid and triazole components are present in pharmacologically active agents related to glucose metabolism, analogs of this compound represent a class of compounds worthy of investigation as potential glucokinase activators.
Interactions with Lipid Metabolism Pathways
Nicotinic acid, also known as niacin, has long been used as a lipid-lowering agent. nih.govresearchgate.net It favorably alters the lipid profile by reducing circulating levels of triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while simultaneously increasing high-density lipoprotein (HDL)-cholesterol levels. nih.govresearchgate.net This makes nicotinic acid and its derivatives relevant for studying interactions with lipid metabolism pathways. nih.gov
The primary mechanism for the lipid-lowering effects of nicotinic acid involves the inhibition of lipolysis in adipose tissue. researchgate.net This action reduces the flux of free fatty acids (FFA) to the liver, which are essential substrates for the synthesis of triglycerides and subsequent VLDL formation. nih.govresearchgate.net Beyond its effect on FFAs, nicotinic acid has also been shown to have widespread effects on the expression of genes involved in lipid metabolism in the liver, skeletal muscle, and adipose tissue. nih.gov For example, it can decrease the expression of diacylglycerol O-acyltransferase (DGAT2), a key enzyme in hepatic triglyceride synthesis. nih.gov
Given these well-established effects of the nicotinic acid core, its analogs, including this compound, are plausible candidates for interacting with and modulating lipid metabolism pathways. The unique substitution with a triazole ring could modify the parent molecule's potency, selectivity, or mechanism of action, potentially leading to new therapeutic agents for managing dyslipidemias. nih.gov
Effects of Nicotinic Acid on Lipid Profile
| Lipoprotein / Lipid | Effect of Nicotinic Acid | Source |
|---|---|---|
| LDL Cholesterol | Lowers by 5% to 25% | researchgate.net |
| Triglycerides | Reduces by up to 50% | researchgate.net |
| HDL Cholesterol | Raises by 15% to 35% | researchgate.net |
| Lipoprotein(a) | Lowers by 25% | researchgate.net |
| VLDL | Reduces | nih.govnih.gov |
Investigation of Other Pharmacological Activities
Beyond the primary therapeutic targets, analogs of this compound, particularly derivatives of the 1,2,4-triazole core, have been explored for a range of other pharmacological effects. These investigations reveal the versatility of the triazole scaffold in interacting with various biological targets, leading to potential applications in pain management and enzyme inhibition relevant to metabolic disorders.
Analgesic and Antinociceptive Effects
The 1,2,4-triazole nucleus is a structural feature in many compounds demonstrating significant analgesic and antinociceptive properties. Research has shown that these derivatives can modulate pain perception through both central and peripheral mechanisms.
Various animal models have been employed to assess these effects. The acetic acid-induced writhing test and the hot plate method are commonly used to evaluate peripheral and central analgesic activity, respectively. In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for analgesic activity. It was found that compounds featuring chloro, nitro, methoxy, hydroxy, and bromo substitutions displayed excellent analgesic effects. Another study reported that newly synthesized 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives exhibited antinociceptive activity ranging from 24% to 47% in the tail-flick test. acs.org
The formalin test, which induces both neurogenic and inflammatory pain phases, is another critical model for evaluating antinociceptive effects. A new triazole compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), was shown to reduce licking time in both phases of the formalin test. nih.gov This suggests the compound can mitigate both acute and chronic pain responses. Similarly, nicotinic acid itself has demonstrated the ability to inhibit the nociceptive response in both phases of the formalin test in mice. dergipark.org.tr
The mechanism of action for these triazole derivatives often involves interaction with known pain pathways. For instance, the antinociceptive effect of LQFM-096 in the formalin test was attenuated by pretreatment with naloxone, an opioid receptor antagonist, indicating involvement of the opioid system. nih.gov
Table 1: Analgesic and Antinociceptive Activity of Selected 1,2,4-Triazole Analogs
| Compound/Analog Type | Test Model | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives with chloro, nitro, methoxy, hydroxy, bromo substitutions | Acetic Acid Writhing & Hot Plate | Showed excellent analgesic activity. | |
| 5-thioalkyl-1,3-diaryl-1,2,4- triazole derivatives | Tail-flick test | Demonstrated antinociceptive activity in the range of 24% - 47%. | acs.org |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Acetic Acid Writhing Test | Showed a significant (83%) reduction in writhes compared to standard ibuprofen (B1674241) (71.5%). | nih.gov |
| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) | Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. | nih.gov |
| Pyrazole derivatives of 1,2,4-triazol-3-thiol with 2,6-dichlorophenyl substituent | Acetic Acid Writhing & Formalin Test | Combination of these fragments creates conditions for compounds with antinociceptive activity. | nih.gov |
| 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Hot Plate Test | Reduced pain sensitivity by 127.78%, exceeding the activity of the reference drug Analgin. | rawdatalibrary.net |
| Nicotinic acid | Formalin Test & Carrageenan-induced paw edema | Inhibited both phases of the formalin test and inhibited paw edema, demonstrating antinociceptive and anti-inflammatory effects. | dergipark.org.tr |
Urease and Lipase (B570770) Enzyme Inhibition
Derivatives of 1,2,4-triazole have been investigated as inhibitors of urease and lipase, enzymes implicated in various pathological conditions. Urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori, while pancreatic lipase is a key enzyme in the absorption of dietary fats, making it a target for anti-obesity therapies. nih.govniscair.res.in
Several studies have synthesized and screened 1,2,4-triazole analogs for their inhibitory potential against these enzymes. In one such study, a series of Mannich and Schiff bases derived from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole were evaluated. nih.gov Among the tested compounds, specific Mannich bases showed high inhibitory effects against urease, with IC50 values of 12.39 ± 0.35 µg/mL and 16.12 ± 1.06 µg/mL. nih.gov Another study on bis-(1,2,4-triazole) compounds found their urease inhibition to be comparable to the standard inhibitor thiourea, with IC50 values ranging from 15.00 ± 0.10 to 16.00 ± 0.25 µg/mL. researchgate.net Fused heterocyclic systems, such as nih.govresearchgate.nettriazolo[3,4-b] acs.orgresearchgate.netthiadiazole derivatives, have also shown outstanding urease inhibition, with IC50 values as low as 0.87 ± 0.09 µM, significantly more potent than thiourea. nih.gov
Regarding lipase inhibition, certain 1,2,4-triazole derivatives have demonstrated considerable activity. researchgate.net A study on acetohydrazide derivatives of 1,2,4-triazole identified one compound (2e) as the most potent inhibitor with an IC50 value of 112.3±5.1 µM. Triazole ureas represent another class of compounds that act as irreversible inhibitors of diacylglycerol lipases (DAGLs). nih.gov In a study of Schiff bases, some compounds showed moderate-to-good lipase inhibitory effects when compared to the standard drug orlistat. nih.gov
Table 2: Urease and Lipase Inhibition by Selected 1,2,4-Triazole Analogs
| Compound/Analog Type | Target Enzyme | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| Mannich base (11a) | Urease | 12.39 ± 0.35 µg/mL | Exhibited high inhibitory effect. | nih.gov |
| Mannich base (11d) | Urease | 16.12 ± 1.06 µg/mL | Exhibited high inhibitory effect. | nih.gov |
| nih.govresearchgate.nettriazolo[3,4-b] acs.orgresearchgate.netthiadiazole (6a) | Urease | 0.87 ± 0.09 µM | Exhibited outstanding inhibition, superior to thiourea. | nih.gov |
| Bis-(1,2,4-triazole) (3a) | Urease | 15.00 ± 0.10 µg/mL | Showed urease inhibition comparable to standard thiourea. | researchgate.net |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (8d, 8e) | Urease | - | Exhibited potent urease inhibitory activities. | nih.gov |
| Acetohydrazide derivative (2e) | Lipase | 112.3 ± 5.1 µM | Found to be the most potent inhibitor in the series. | |
| Arylidene hydrazides (7b, 7d) | Lipase | - | Showed moderate-to-good lipase inhibitory effects compared to orlistat. | nih.gov |
| 1,2,4-triazole-5-thione derivative (7b) | Pancreatic Lipase | 1.45 ± 0.12 μM | Activity was comparable to that of orlistat. | researchgate.net |
Alpha-Amylase Inhibition Studies
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down complex starches into simpler sugars. mdpi.com Inhibiting this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. stmjournals.inmdpi.com The 1,2,4-triazole scaffold has emerged as a promising core for designing potent α-amylase inhibitors. nih.govnih.gov
Various studies have demonstrated the efficacy of 1,2,4-triazole derivatives as dual inhibitors of both α-amylase and α-glucosidase, another crucial enzyme in carbohydrate metabolism. nih.gov One study introduced novel 1,2,4-triazole-based derivatives, with some compounds showing potent α-amylase inhibition with IC50 values as low as 0.19 ± 0.01 μg/mL, surpassing the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship analyses from this study highlighted that acetyl and bromo substituents were crucial for enhancing enzyme inhibition. nih.govresearchgate.net
Another investigation of fluorine-containing 1,2,4-triazole-5-one derivatives found that all tested compounds exhibited α-amylase inhibitory potential, with IC50 values ranging from 185.2 ± 3.4 to 535.6 ± 5.5 μM. dergipark.org.tr Similarly, carbazole-linked 1,2,4-triazole-thione derivatives were synthesized and evaluated, with some compounds showing exclusive and potent inhibition against α-amylase with IC50 values from 0.53 to 6.4 μM. acs.org
The mode of inhibition has also been explored. For example, 4,5-diphenyl-1,2,4-triazole-3-thiol was found to be a reversible, non-competitive inhibitor of α-amylase. bohrium.com These findings underscore the potential of 1,2,4-triazole analogs as leads for the development of new antidiabetic agents. stmjournals.in
Table 3: Alpha-Amylase Inhibition by Selected 1,2,4-Triazole Analogs
| Compound/Analog Type | IC50 Value (α-Amylase) | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivative (Compound 4) | 0.19 ± 0.01 µg/mL | Demonstrated potent inhibition, surpassing acarbose. Also showed strong α-glucosidase inhibition. | nih.govresearchgate.net |
| 1,2,4-Triazole derivative (Compound 10) | 0.26 ± 0.01 µg/mL | Demonstrated potent inhibition, surpassing acarbose. Also showed strong α-glucosidase inhibition. | nih.govresearchgate.net |
| Carbazole-linked 1,2,4-triazole-thione (C5g, C5h, C5m, C5o) | 0.53 to 6.4 μM | Showed exclusive inhibition potency against α-amylase. | acs.org |
| Fluorine-containing 1,2,4-triazole-5-one (4c) | 185.2 ± 3.4 µM | Exhibited excellent inhibitory potential against both α-amylase and α-glucosidase. | dergipark.org.tr |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | - | Showed reversible, non-competitive inhibition of α-amylase. | bohrium.com |
Structure Activity Relationship Sar and Molecular Design Rationales for 6 4h 1,2,4 Triazol 4 Yl Nicotinic Acid Derivatives
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The biological profile of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid derivatives is profoundly influenced by the nature and position of substituents on both the nicotinic acid and triazole rings. A systematic analysis reveals that even minor chemical alterations can lead to significant changes in potency and selectivity.
The 1,2,4-triazole (B32235) ring, with its capacity for hydrogen bonding and its distinct dipole moment, is a critical pharmacophore. nih.gov Substitutions on the triazole ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of small alkyl groups at the C-3 or C-5 positions of the triazole ring can enhance lipophilicity, potentially improving cell membrane permeability. Conversely, the addition of bulky substituents may hinder the molecule's ability to fit into a receptor's binding pocket.
Similarly, modifications to the nicotinic acid moiety are crucial. The carboxylic acid group is often a key interaction point with receptors, forming salt bridges or hydrogen bonds. Esterification or amidation of this group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The position of substituents on the pyridine (B92270) ring of nicotinic acid also plays a role in determining selectivity for different receptor subtypes.
A hypothetical structure-activity relationship study for a series of this compound derivatives against a generic receptor target is presented in the table below to illustrate these principles.
| Compound | R1 (Triazole C3) | R2 (Nicotinic Acid C5) | Potency (IC50, nM) | Selectivity Index |
| 1 | H | H | 150 | 1.0 |
| 2 | CH3 | H | 75 | 1.5 |
| 3 | Cl | H | 200 | 0.8 |
| 4 | H | F | 120 | 2.0 |
| 5 | H | OCH3 | 180 | 1.2 |
This table is illustrative and based on general principles of medicinal chemistry.
Conformational Analysis and its Impact on Receptor Binding Affinity
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, the rotational freedom around the single bond connecting the triazole and nicotinic acid rings allows for a range of possible conformations.
The planarity or non-planarity of the molecule can also influence its interaction with a receptor. A more rigid, planar conformation may offer a more defined interaction with a flat binding surface, while a more flexible, non-planar conformation might be able to adapt to a more complex, three-dimensional binding pocket. The presence of intramolecular hydrogen bonds can also restrict conformational freedom and lock the molecule into a bioactive conformation.
Investigation of Bioisosteric Replacements within the Nicotinic Acid and Triazole Moieties
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. estranky.sk In the context of this compound derivatives, both the nicotinic acid and triazole moieties are amenable to bioisosteric replacement.
The carboxylic acid group of the nicotinic acid ring is a common target for bioisosteric replacement. Tetrazoles, for example, are frequently used as bioisosteres for carboxylic acids due to their similar acidity and ability to participate in hydrogen bonding. ufrj.br Replacing the carboxylic acid with a tetrazole can sometimes lead to improved metabolic stability and oral bioavailability.
The following table illustrates potential bioisosteric replacements and their rationale:
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Similar acidity, potential for improved metabolic stability. ufrj.br |
| 1,2,4-Triazole | 1,3,4-Oxadiazole | Alters hydrogen bonding pattern and polarity. |
| Pyridine Ring | Thiophene Ring | Modifies aromaticity and electronic distribution. |
Development of Hybrid Molecules Incorporating Other Bioactive Pharmacophores
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a promising approach to develop multi-target drugs or to enhance the activity of a primary pharmacophore. The this compound scaffold can be linked to other bioactive moieties to create novel hybrid molecules with potentially synergistic or additive effects.
For example, a known anti-inflammatory agent could be covalently linked to the this compound backbone. This could result in a hybrid molecule that not only interacts with the primary target of the nicotinic acid derivative but also exerts an independent anti-inflammatory effect.
The choice of the linker used to connect the two pharmacophores is crucial. The linker must be stable under physiological conditions and should position the two pharmacophores in an optimal orientation to interact with their respective targets. Flexible alkyl chains or more rigid linkers like amides or esters can be employed depending on the desired conformational properties of the hybrid molecule. This approach has been used to create hybrid alkaloids with potential medicinal applications. mdpi.com
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, yielding critical information about the binding affinity and the nature of the molecular interactions. For 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid and its analogs, molecular docking studies are instrumental in identifying potential biological targets and clarifying the key interactions that determine their activity.
In typical docking studies involving 1,2,4-triazole (B32235) derivatives, the compound is placed into the active site of a target protein. For instance, research on similar triazole-containing molecules has explored their potential as inhibitors of enzymes such as cytochrome P450. mdpi.com The outcomes of these simulations, often quantified as a binding energy or docking score, are valuable for ranking potential drug candidates. A detailed analysis of the docked conformation can reveal specific interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, which are essential for ligand recognition and binding. The nitrogen atoms of the triazole ring, for example, are frequently involved in forming hydrogen bonds or coordinating with metal ions within the active site. nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Ligand 1 | -8.5 | TYR234, SER112 | Hydrogen Bond |
| Ligand 2 | -7.9 | PHE356, LEU208 | Hydrophobic Interaction |
| Ligand 3 | -9.1 | HIS311, TYR234 | Pi-Pi Stacking, H-Bond |
| This compound (Hypothetical) | -8.2 | ARG120, GLU200 | Salt Bridge, H-Bond |
Note: The data in this table is illustrative and based on typical findings for 1,2,4-triazole derivatives, not specific experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that connect the chemical structure of a compound to its biological activity. These models are employed to predict the activity of novel, yet-to-be-synthesized compounds and to inform the design of more potent analogs. For a set of compounds that includes this compound, a QSAR model would be constructed by correlating various molecular descriptors with their experimentally determined biological activities.
The development of a QSAR model involves the calculation of a broad array of descriptors for each molecule, encompassing electronic, steric, and hydrophobic properties. Statistical techniques such as multiple linear regression (MLR) or more sophisticated machine learning algorithms are then utilized to formulate the QSAR equation. scispace.comresearchgate.net Both 2D-QSAR and 3D-QSAR methodologies have been successfully applied to 1,2,4-triazole derivatives to forecast their anticancer and antimicrobial activities. physchemres.orgsemanticscholar.org These models serve to highlight the structural attributes that are critical for activity, such as the presence of particular substituents on the triazole or nicotinic acid rings.
| Descriptor | Description | Typical Influence on Activity |
|---|---|---|
| LogP | Lipophilicity | Can influence cell permeability and target binding. |
| Molecular Weight | Size of the molecule | May affect binding site accessibility. |
| Dipole Moment | Polarity of the molecule | Important for electrostatic interactions. |
| HOMO/LUMO Energy | Electronic properties | Related to the reactivity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
Molecular dynamics (MD) simulations offer a granular perspective on the dynamic behavior of a molecule over time. In the case of this compound, MD simulations can be utilized to investigate its conformational flexibility in a solution and to assess the stability of its complex with a biological target. By simulating the atomic movements over a defined period, MD can elucidate how the ligand modifies its conformation within the binding site and how the protein's structure adapts in response to the ligand's presence.
Pharmacophore Modeling for De Novo Drug Design
Pharmacophore modeling is a technique aimed at identifying the crucial three-dimensional arrangement of chemical features that a molecule must exhibit to be active at a specific biological target. dovepress.com A pharmacophore model for this compound would be composed of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.
Such a model can be derived from the structure of the ligand itself or from a ligand-receptor complex. nih.govnih.gov Upon development, a pharmacophore model can serve as a 3D query for screening extensive compound libraries to find new molecules possessing the desired structural characteristics. frontiersin.org This strategy is highly valuable for de novo drug design and for the identification of novel chemical scaffolds that can be subsequently optimized. In the case of compounds containing nicotinic acid and triazole, pharmacophore models can aid in the design of new molecules with enhanced selectivity and potency. researchgate.net
Pharmacokinetic and Pharmacodynamic Pk/pd Research on 6 4h 1,2,4 Triazol 4 Yl Nicotinic Acid Analogs
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical ADME studies in various animal models are fundamental to characterizing the disposition of novel compounds. For analogs of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid, these studies have been conducted in rats, dogs, and monkeys.
One extensively studied analog is Topiroxostat (FYX-051) , which is structurally identified as 4-(5-pyridin-4-yl-1H- nih.govmedchemexpress.comresearchgate.nettriazol-3-yl)pyridine-2-carbonitrile. Following oral administration, the main metabolites of FYX-051 have been identified in the urine of different species. In rats, the primary metabolite is a pyridine (B92270) N-oxide. medchemexpress.com Dogs predominantly excrete a triazole N-glucoside, while in monkeys, the main urinary metabolite is a triazole N-glucuronide. medchemexpress.com
Another analog, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine , has demonstrated generally favorable pharmacokinetic properties in preclinical species. nih.gov After intravenous administration, this compound exhibited low volumes of distribution at steady state (Vdss), ranging from 0.4 to 1.3 L/kg in rats, dogs, and monkeys. nih.gov Systemic plasma clearance was low in monkeys and rats, and moderate in dogs. nih.gov Following oral dosing, this analog showed moderate to high bioavailability in rats (30-65%), dogs (87%), and monkeys (40%). nih.gov The primary route of clearance for this compound in preclinical species was identified as oxidative metabolism. nih.gov
The following table summarizes the key ADME parameters for this analog in different preclinical models.
| Parameter | Rat | Dog | Monkey |
| Vdss (L/kg) | 0.4 - 1.3 | 0.4 - 1.3 | 0.4 - 1.3 |
| Systemic Plasma Clearance (mL/min/kg) | 3.15 - 7.65 | 12.3 | 6.00 |
| Oral Bioavailability (%) | 30 - 65 | 87 | 40 |
| Primary Route of Clearance | Oxidative Metabolism | Oxidative Metabolism | Oxidative Metabolism |
Metabolite Identification and Characterization
The metabolic fate of this compound analogs is a key aspect of their preclinical evaluation. For Topiroxostat (FYX-051) , metabolic studies have revealed species-specific differences in the primary metabolites. medchemexpress.com The main biotransformation pathways involve modification of both the pyridine and triazole rings.
In rats, the principal metabolite found in urine is the pyridine N-oxide of FYX-051. medchemexpress.com In dogs, the major metabolite is a triazole N-glucoside . medchemexpress.com Monkeys and humans share a similar metabolic profile, with triazole N-glucuronide being the predominant urinary metabolite. medchemexpress.com
Further characterization has shown that both N-glucuronidation and N-glucosidation can occur at two different nitrogen atoms on the triazole ring, leading to the formation of N(1) and N(2) conjugates. medchemexpress.com In all species studied, N(1)-conjugation was the predominant pathway. medchemexpress.com While N-glucuronidation at both positions was observed in all species, N-glucosidation was mainly found in dogs. medchemexpress.com
The major metabolic pathway for 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine in preclinical species and human liver microsomes involves hydroxylation of the isopropyl group, resulting in a tertiary alcohol metabolite. nih.gov
The table below details the major metabolites identified for these analogs.
| Analog | Species | Major Metabolite(s) |
| Topiroxostat (FYX-051) | Rat | Pyridine N-oxide |
| Dog | Triazole N-glucoside | |
| Monkey, Human | Triazole N-glucuronide | |
| 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine | Preclinical Species, Human | Hydroxylated isopropyl group (tertiary alcohol) |
Influence of Genetic Polymorphisms on Compound Disposition (e.g., CYP enzymes)
The metabolism of many drugs is influenced by genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. For triazole-containing compounds, interactions with CYP enzymes are a critical consideration.
Systemic triazoles are known to be inhibitors of various CYP isozymes, including CYP3A4, CYP2C9, and CYP2C19, to different extents. nih.gov The metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine to its active tertiary alcohol metabolite in human liver microsomes is catalyzed by CYP3A4. nih.gov This suggests that genetic polymorphisms in the CYP3A4 gene could potentially influence the disposition of this compound. However, the parent compound and its active metabolite did not show competitive inhibition of the five major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4). nih.gov
Topiroxostat (FYX-051) has been reported to exhibit weak inhibitory activity against CYP3A4. medchemexpress.com The primary metabolic pathways for FYX-051 identified in preclinical studies are N-oxidation and conjugation (glucuronidation and glucosidation), which may involve various UDP-glucuronosyltransferase (UGT) and other enzymes, in addition to CYPs. medchemexpress.com The extent to which genetic polymorphisms in these enzymes affect the pharmacokinetics of Topiroxostat requires further investigation.
Bioavailability and Systemic Exposure Determination
Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. For analogs of this compound, preclinical studies have provided data on their bioavailability.
Topiroxostat (FYX-051) has demonstrated an oral bioavailability of 69.6% in rats. medchemexpress.com The maximum plasma concentration (Cmax) was 4.62 µg/mL after a 3 mg/kg oral dose in this species. medchemexpress.com
The analog 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine showed moderate to high oral bioavailability across different preclinical species: 30-65% in rats, 87% in dogs, and 40% in monkeys. nih.gov
The following table summarizes the oral bioavailability and Cmax data for these analogs.
| Analog | Species | Oral Bioavailability (%) | Cmax (at a given dose) |
| Topiroxostat (FYX-051) | Rat | 69.6 | 4.62 µg/mL (3 mg/kg) |
| 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine | Rat | 30 - 65 | Not specified |
| Dog | 87 | Not specified | |
| Monkey | 40 | Not specified |
Half-Life and Clearance Rate Investigations
The half-life (t1/2) and clearance rate are critical parameters that determine the dosing frequency and duration of action of a drug.
For Topiroxostat (FYX-051) , the elimination half-life (t1/2) in rats has been reported to be 19.7 hours. medchemexpress.com
The analog 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine exhibited plasma half-lives ranging from 1 to 5 hours in preclinical species. nih.gov The systemic plasma clearance was found to be low in cynomolgus monkeys (6.00 mL/min/kg) and Sprague-Dawley rats (ranging from 3.15 to 7.65 mL/min/kg), and moderate in beagle dogs (12.3 mL/min/kg). nih.gov
The table below provides a summary of the half-life and clearance data for these analogs.
| Analog | Species | Half-Life (t1/2) (hours) | Systemic Plasma Clearance (mL/min/kg) |
| Topiroxostat (FYX-051) | Rat | 19.7 | Not specified |
| 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmedchemexpress.comresearchgate.net-triazolo[4,3-a]pyridine | Rat | 1 - 5 | 3.15 - 7.65 |
| Dog | 1 - 5 | 12.3 | |
| Monkey | 1 - 5 | 6.00 |
Toxicological Evaluations of 6 4h 1,2,4 Triazol 4 Yl Nicotinic Acid Derivatives
In Vitro Cytotoxicity and Viability Assays in Non-Target Cell Lines
The assessment of cytotoxicity in non-target cell lines is a fundamental step in evaluating the selectivity and potential toxicity of new chemical entities. For derivatives of the 1,2,4-triazole (B32235) family, various studies have investigated their effects on the viability of normal, non-cancerous cells to determine their therapeutic window.
Research into novel synthesized 1,2,4-triazole derivatives of diacetyl betulin (B1666924) investigated their antiproliferative properties against three cancer cell lines and human keratinocytes (HaCaT) as a non-malignant control. mdpi.com One unsubstituted triazole derivative demonstrated cytotoxicity against both malignant and non-malignant cells, while a substituted phenyl derivative showed reduced toxicity to the non-malignant cells. mdpi.com Another study on N-acetyl Schiff bases incorporating a 1,2,4-triazole moiety tested cytotoxicity on prostate cancer cells (DU145) and normal prostate epithelial cells (PNT1a). acs.org One compound, in particular, exhibited a 10-fold selectivity, being more toxic to the cancer cells than the normal cells. acs.org
Similarly, studies on coumarin-triazole hybrids assessed their in vitro toxicity on healthy fibroblast cells (3T3). nih.gov These hybrids showed significantly lower IC50 values against the MCF7 breast cancer cell line compared to the healthy fibroblasts, indicating a degree of selectivity. nih.gov None of the tested hybrids caused genotoxic damage to the healthy 3T3 cells. nih.gov
The following table summarizes the cytotoxic activity of selected triazole derivatives against various cell lines, highlighting the IC50 values which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cell Line (Type) | IC50 Value (µM) | Reference |
|---|---|---|---|
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | HaCaT (Human keratinocytes) | > 100 | mdpi.com |
| N-acetyl Schiff base with 1,2,4-triazole (6d) | PNT1a (Normal prostate epithelial) | > 500 | acs.org |
| N-acetyl Schiff base with 1,2,4-triazole (6d) | DU145 (Prostate cancer) | 49.80 | acs.org |
| Coumarin-triazole hybrid (LaSOM 186) | 3T3 (Healthy fibroblasts) | 30.34 | nih.gov |
| Coumarin-triazole hybrid (LaSOM 186) | MCF7 (Breast cancer) | 2.66 | nih.gov |
| 1,2,3-Triazole-containing pyridine (B92270) derivative (35a) | A549 (Lung cancer) | 1.023 | nih.gov |
Assessment of Organ-Specific Toxicity in Preclinical Models (e.g., hepatotoxicity studies for triazole family)
The liver is a primary target organ for the toxicity of many xenobiotics, including some members of the triazole family. oup.com Preclinical studies in animal models are essential for identifying potential organ-specific toxicities. For the triazole class of compounds, particularly the antifungal agents, hepatotoxicity is a well-documented concern. nih.govtandfonline.com
Different triazole antifungals exhibit varying degrees of hepatotoxicity. Ketoconazole (B1673606) is recognized as the most common antifungal agent causing liver injury. nih.gov Voriconazole (B182144) and itraconazole (B105839) have also been shown to be more hepatotoxic than other triazoles. frontiersin.org In contrast, fluconazole-induced elevations in liver function tests are often transient. nih.gov A study investigating various azoles in human liver cell models (HepG2 and HepaRG) found that posaconazole (B62084) and ketoconazole were cytotoxic and decreased cellular ATP content, while voriconazole and fluconazole (B54011) were not cytotoxic up to 100 µM. oup.com
The table below presents findings on the hepatotoxicity of several triazole antifungal agents from preclinical and clinical reports.
| Triazole Compound | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Ketoconazole | Human Liver Cell Models (HepG2) | Cytotoxic starting at 50 µM; Decreased ATP content starting at 10 µM | oup.com |
| Posaconazole | Human Liver Cell Models (HepG2) | Cytotoxic starting at 20 µM; Decreased ATP content starting at 10 µM | oup.com |
| Voriconazole | Human Liver Cell Models (HepG2) | Not cytotoxic up to 100 µM | oup.com |
| Fluconazole | Human Liver Cell Models (HepG2) | Not cytotoxic up to 100 µM | oup.com |
| Myclobutanil | Rats (Reproductive studies) | Hepatocyte hypertrophy at 9.84 mg/kg/day | oup.com |
| Propiconazole | Rats (Chronic studies) | Hepatotoxic at 25 mg/kg/day | oup.com |
Mechanistic Investigations of Adverse Cellular Responses
Understanding the molecular mechanisms behind the toxicity of triazole derivatives is crucial for predicting and mitigating adverse effects. Research has pointed to several cellular pathways and processes that can be disrupted by these compounds.
A primary mechanism of action for many triazole antifungals is the inhibition of the cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) synthesis in fungi. frontiersin.orgnih.gov This inhibition can also affect human CYP enzymes, leading to drug-drug interactions and potential toxicity. frontiersin.org
Mitochondrial dysfunction has been identified as a key mechanism for the hepatotoxicity of certain azoles. oup.comfrontiersin.org Studies have shown that compounds like ketoconazole can impair the mitochondrial membrane potential and the activity of complex I of the respiratory chain in isolated mouse liver mitochondria. oup.com The decrease in cellular ATP content observed in human liver cells treated with ketoconazole and posaconazole at concentrations lower than those causing overt cytotoxicity also points towards mitochondrial toxicity. oup.com
Other adverse cellular responses include the induction of oxidative stress and apoptosis. nih.govoup.com Toxicogenomic studies on triazole fungicides in rat livers revealed the induction of genes related to oxidative stress. oup.comnih.gov Furthermore, some coumarin-triazole hybrids have been shown to disrupt the mitochondrial membrane potential and induce cell death via apoptosis in cancer cell lines, a mechanism that could potentially affect non-target cells under certain conditions. nih.gov For some pyridine derivatives containing a 1,2,3-triazole, the mechanism involves inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
Future Directions and Advanced Research Opportunities for 6 4h 1,2,4 Triazol 4 Yl Nicotinic Acid
Development of Next-Generation Therapeutic Candidates
The structural backbone of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid serves as a versatile template for the rational design of next-generation therapeutic candidates. Future research will likely focus on structural optimization and the creation of hybrid molecules to enhance potency and selectivity for specific biological targets. nih.govnih.gov
Anticancer Agents: The 1,2,4-triazole (B32235) scaffold is a privileged core in the development of anticancer agents due to its favorable physicochemical properties and diverse biological activities. nih.gov Future work could involve synthesizing derivatives of this compound to target specific cancer-related pathways. By modifying substituents on either the triazole or nicotinic acid ring, researchers can fine-tune the molecule's interaction with targets such as kinases or other enzymes implicated in cancer progression.
Antimalarial Compounds: The development of hybrid molecules is a key strategy for creating next-generation antimalarial drugs. nih.gov Triazole derivatives have shown promise in this area, and combining the triazole pharmacophore with other antimalarial agents could lead to compounds with novel mechanisms of action, potentially effective against drug-resistant malaria strains. mdpi.comnih.gov
Neuropathic Pain Therapeutics: Recent studies have highlighted the potential of novel nicotinic acid derivatives in ameliorating chemotherapy-induced neuropathic pain by interacting with targets like Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov Investigating the activity of this compound and its analogs in this context could open new avenues for pain management. nih.gov
| Potential Therapeutic Area | Rationale for Development | Key Research Focus |
| Oncology | The 1,2,4-triazole core is a known pharmacophore in anticancer drug design. nih.gov | Synthesis of derivatives to target specific kinases and cancer signaling pathways. |
| Infectious Diseases | Triazole hybrids are effective against parasitic diseases and can overcome resistance. mdpi.comnih.gov | Development of hybrid compounds targeting multiple pathways in pathogens like Plasmodium falciparum. |
| Neurology | Nicotinic acid derivatives show potential in managing neuropathic pain. nih.gov | Evaluation of analogs for their ability to modulate ion channels involved in pain signaling. |
Strategies for Addressing Antimicrobial Resistance and Multi-Drug Resistant Strains
The rise of antimicrobial resistance (AMR) necessitates the development of novel agents with unique mechanisms of action. acs.org Compounds like this compound, containing both triazole and nicotinic acid moieties, are strong candidates for developing new strategies to combat multi-drug resistant (MDR) pathogens. researchgate.netresearchgate.net
Hybrid Antibacterial Agents: The 1,2,3-triazole ring, a close relative of the 1,2,4-triazole, has been used to create molecular hybrids that can inhibit critical bacterial enzymes, generate reactive oxygen species, and disrupt bacterial cell membranes. acs.org This multi-modal action makes it harder for bacteria to develop resistance. acs.org Future research could focus on creating hybrids of this compound with other antibacterial pharmacophores to enhance their efficacy against MDR strains. researchgate.net
Targeting Novel Bacterial Pathways: Triazole-containing compounds can inhibit a range of bacterial targets, including DNA gyrase and topoisomerase IV. researchgate.net The nicotinic acid component could also contribute to antimicrobial activity, as its derivatives have shown promise in treating multi-drug resistant tuberculosis. researchgate.net Research into the specific bacterial targets of this compound could reveal novel mechanisms to exploit.
Overcoming Resistance in Parasites: Triazole-quinoline hybrids have been successfully developed to overcome chloroquine (B1663885) resistance in malaria. mdpi.com This strategy of combining a triazole with an established drug can be applied to this compound to tackle resistance in a variety of parasitic diseases.
Exploration of Multi-Target and Polypharmacological Modulators
Complex diseases like cancer often involve multiple biological pathways, making single-target drugs less effective. researchgate.net Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery. osi.lvacs.org The heterocyclic nature of this compound makes it an excellent scaffold for developing multi-target-directed ligands (MTDLs). nih.govresearchgate.net
Designing "Magic Shotguns": Unlike the "magic bullet" concept of a highly specific drug, a "magic shotgun" approach aims to modulate multiple targets simultaneously. osi.lv Heterocyclic compounds are well-suited for this, as they can interact with a variety of biological targets. nih.gov By strategically modifying the structure of this compound, it may be possible to design compounds that inhibit multiple disease-related proteins, offering a more robust therapeutic effect.
Synergistic Pathway Inhibition: A multi-target drug can create synergistic effects by inhibiting different nodes within a single signaling pathway or across interconnected pathways. dokumen.pub This can lead to greater efficacy and a lower likelihood of developing resistance. researchgate.net Future research could use computational and experimental approaches to identify the multiple targets of this compound and its derivatives.
Application in Neurodegenerative Diseases: The MTDL strategy is particularly promising for complex conditions like Alzheimer's disease. researchgate.net By combining pharmacophores, researchers have created compounds that can, for example, inhibit Aβ aggregation, act as antioxidants, and chelate biometals. researchgate.net The scaffold of this compound could be explored for developing similar multi-functional agents for neurodegenerative disorders.
| Polypharmacology Strategy | Potential Advantage | Research Application for this compound |
| Multi-Target-Directed Ligands (MTDLs) | Enhanced efficacy and reduced potential for drug resistance. researchgate.netresearchgate.net | Designing derivatives that simultaneously inhibit multiple kinases in cancer or various targets in Alzheimer's disease. |
| Privileged Structure Derivatization | Scaffolds like triazoles can bind to more than one receptor. acs.org | Exploring the off-target profiles of the compound to identify beneficial secondary targets. |
| Network Pharmacology | Modulating entire biological networks rather than single proteins. acs.org | Using systems biology approaches to understand how the compound affects cellular pathways and predict its therapeutic effects. |
Integration with Advanced Drug Delivery Systems
The therapeutic potential of a promising compound can be limited by poor physicochemical properties, such as low solubility or rapid clearance. nih.gov Advanced drug delivery systems offer a solution to these challenges by improving the pharmacokinetic and pharmacodynamic profile of drug candidates. oatext.com
Nanoparticle Formulations: Encapsulating heterocyclic compounds like this compound in nanoparticles can enhance their solubility, protect them from degradation, and enable targeted delivery to diseased tissues. nih.govresearchgate.net This is particularly relevant for anticancer therapies, where targeted delivery can reduce off-target toxicity. oatext.commedcraveonline.com
Polymer-Drug Conjugates: Polycarbonates and other polymers bearing aromatic N-heterocycles can be used to create water-dispersible nanoparticles for delivering hydrophobic drugs. google.com This approach could be adapted for this compound to improve its delivery characteristics.
Targeted Delivery Systems: By functionalizing nanocarriers with ligands that bind to receptors overexpressed on cancer cells, it is possible to achieve targeted drug delivery. researchgate.net This strategy could be employed to increase the concentration of this compound at the tumor site, thereby enhancing its efficacy and minimizing side effects.
Translational Research and Preclinical Development Paving the Way for Clinical Investigation
Translational research is a critical bridge between basic scientific discoveries and their application in clinical practice. keio.ac.jpnih.gov For a novel compound like this compound, a well-defined preclinical development path is essential to validate its therapeutic potential and justify progression to human trials.
In Vivo and In Vitro Models: A crucial first step is to evaluate the efficacy of the compound in relevant in vitro and in vivo models of disease. This includes testing against cancer cell lines, in animal models of infectious diseases, and in models of other potential therapeutic areas. mdpi.comnih.gov
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. nih.gov Early assessment of its toxicity profile is also critical to ensure its safety for potential clinical use.
Biomarker Identification: Identifying biomarkers that can predict a patient's response to the drug or monitor its therapeutic effect is a key aspect of modern drug development. nih.gov Future research could focus on identifying such biomarkers for therapies based on this compound. This would enable a more personalized medicine approach in eventual clinical trials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis often involves organolithium additions to pyridyl oxazolines derived from nicotinic acid, followed by oxidation and deprotection to isolate the product. Key parameters include:
- Reagent stoichiometry : Ensure precise control of n-butyllithium or phenyllithium to avoid over-substitution.
- Oxidation conditions : Atmospheric oxygen or mild oxidants are preferred to stabilize intermediates (e.g., 1,4-dihydropyridine-3-oxazoline) .
- Deprotection protocols : Acidic or basic hydrolysis must be optimized to prevent degradation of the triazole moiety. Similar methods for 4-substituted nicotinic acids provide a framework .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Mass spectrometry (MS) : Use high-resolution MS (e.g., GC/MS with electron ionization) to confirm molecular weight and fragmentation patterns. Reference NIST databases for spectral matching .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to resolve aromatic protons (nicotinic acid) and triazole protons.
- HPLC : Reverse-phase chromatography with UV detection at 254 nm is suitable for purity assessment, as demonstrated for structurally related triazole-carboxylic acids .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis conditions of this compound to maximize yield and minimize byproducts?
- Methodological Answer :
- Variable selection : Key factors include temperature, solvent polarity, and catalyst loading. A 2 factorial design (where number of variables) reduces experimental runs while identifying interactions.
- Response surface methodology (RSM) : Use central composite designs to model non-linear relationships between variables and yield. This approach has been validated in optimizing substituted nicotinic acid derivatives .
- Data interpretation : Prioritize factors with Pareto charts and ANOVA to isolate significant effects (e.g., solvent choice impacts regioselectivity in triazole formation) .
Q. What computational chemistry approaches are suitable for predicting the reactivity or supramolecular interactions of this compound in complex systems?
- Methodological Answer :
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvation effects or crystal packing using force fields (e.g., AMBER) to assess stability in aqueous or solid-state environments.
- Reaction path searching : Tools like GRRM or AFIR map transition states, aiding in mechanistic studies of triazole ring formation .
Q. How should researchers resolve contradictions between theoretical predictions and experimental results in the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Iterative validation : Cross-check computational predictions (e.g., COSMO-RS solubility estimates) with experimental measurements (e.g., shake-flask method).
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental conditions (e.g., pH variations).
- Multi-technique corroboration : Combine DSC (thermal stability), PXRD (polymorphism), and UV-Vis spectroscopy to reconcile discrepancies .
Q. What are the best practices for evaluating the thermodynamic stability and degradation pathways of this compound under various conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage. Monitor degradation via HPLC-MS .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data.
- Mechanistic studies : Identify degradation products (e.g., decarboxylation or triazole ring cleavage) using LC-QTOF-MS and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
